![molecular formula C10H18N2O2 B1468849 N-cyclohexyl-3-hydroxyazetidine-1-carboxamide CAS No. 1342487-90-4](/img/structure/B1468849.png)
N-cyclohexyl-3-hydroxyazetidine-1-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-cyclohexyl-3-hydroxyazetidine-1-carboxamide is based on the cyclohexane core, which is a six-membered ring structure. The molecule also contains a carboxamide group (CONH2) and a hydroxy group (OH) attached to an azetidine ring .Physical And Chemical Properties Analysis
N-cyclohexyl-3-hydroxyazetidine-1-carboxamide is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Pharmaceutical Testing
N-cyclohexyl-3-hydroxyazetidine-1-carboxamide is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Apoptosis Inducers
Cyclohexane-1-carboxamides, a class of compounds to which N-cyclohexyl-3-hydroxyazetidine-1-carboxamide belongs, have been synthesized and evaluated as apoptosis inducers . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and it’s a crucial process in cancer treatment.
Antitumor Activity
Some cyclohexane-1-carboxamides have shown promising antitumor activity against different cancer cell lines . For instance, one compound exhibited significant activity against a breast cancer cell line .
Cell Cycle Analysis
Cyclohexane-1-carboxamides can be used in cell cycle analysis to study their effects on cancer cells . This can provide valuable insights into the mechanisms of action of these compounds.
Inhibition of Cell Migration and Invasion
Certain cyclohexane-1-carboxamides have shown to inhibit cell migration and invasion . This is particularly important in the context of cancer, where the ability of cancer cells to migrate and invade other tissues is a key factor in metastasis.
Modulation of Cellular Pathways
Compounds like N-cyclohexyl-3-hydroxyazetidine-1-carboxamide can modulate cellular pathways . For example, they can affect the HGF/c-Met pathway, which plays a crucial role in cell growth, survival, and migration .
Mechanism of Action
- The primary target of N-cyclohexyl-3-hydroxyazetidine-1-carboxamide (let’s call it CHAC for brevity) is the HCV NS5B polymerase enzyme . This enzyme plays a crucial role in viral RNA replication during hepatitis C virus (HCV) infection .
Target of Action
Mode of Action
properties
IUPAC Name |
N-cyclohexyl-3-hydroxyazetidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-6-12(7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLJNRFBJOWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-hydroxyazetidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.